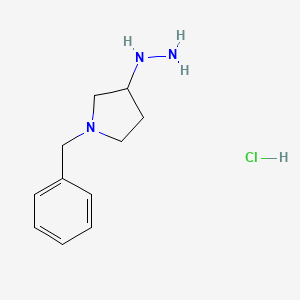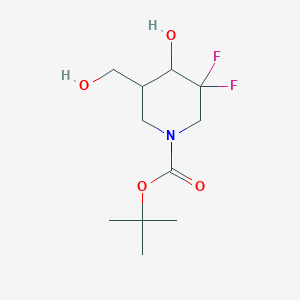
Rhodium(II)dipivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodium(II)dipivalate, also known as Tetrakis(trimethylacetato)dirhodium, is a coordination compound featuring two rhodium atoms bridged by four pivalate (trimethylacetate) ligands. This compound is part of the broader class of rhodium(II) carboxylates, which are known for their distinctive paddlewheel structure. This compound is recognized for its stability and versatility in various catalytic applications, particularly in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: Rhodium(II)dipivalate is typically synthesized through the reaction of rhodium(III) chloride with pivalic acid in the presence of a base. The reaction proceeds as follows:
2RhCl3+4C5H9COOH+2NaOH→Rh2(O2CCMe3)4+6NaCl+2H2O
The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in inert atmospheres to prevent oxidation and contamination.
化学反应分析
Types of Reactions: Rhodium(II)dipivalate undergoes various types of reactions, including:
Carbene Transfer Reactions: It acts as a catalyst in carbene transfer reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common compared to its catalytic applications.
Common Reagents and Conditions:
Carbene Transfer: Common reagents include diazo compounds, which decompose in the presence of this compound to form carbenes.
Oxidation-Reduction: Reagents such as hydrogen peroxide or molecular oxygen can be used under controlled conditions.
Major Products:
Carbene Transfer: The major products are typically cyclopropanes, cyclopropenes, and other carbene-derived structures.
Oxidation-Reduction: Products vary depending on the specific reaction but can include oxidized or reduced organic molecules.
科学研究应用
Rhodium(II)dipivalate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in cyclopropanation and C-H activation reactions.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with DNA and other biomolecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用机制
The mechanism of action of Rhodium(II)dipivalate primarily involves its role as a catalyst. The compound’s unique paddlewheel structure allows it to stabilize reactive intermediates, such as carbenes, facilitating their transfer to substrates. This stabilization is achieved through coordination of the reactive intermediates to the rhodium centers, which lowers the activation energy of the reaction.
Molecular Targets and Pathways:
Carbene Transfer: The rhodium centers coordinate with diazo compounds, leading to the formation of carbenes that can then react with various substrates.
DNA Interaction: In medicinal applications, this compound can interact with DNA, potentially leading to the inhibition of DNA replication and cell death in cancer cells.
相似化合物的比较
Rhodium(II)acetate: Known for its use in cyclopropanation reactions.
Rhodium(II)butyrate: Similar to Rhodium(II)dipivalate but with different solubility and stability profiles.
属性
IUPAC Name |
2,2-dimethylpropanoate;rhodium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEUISIISWYWGU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl (3aS,8aR)-6-oxo-3a-phenyloctahydropyrrolo[2,3-c]azepine-1(2H)-carboxylate](/img/structure/B8113386.png)



![5-OXO-2,5-DIHYDRO-3H-PYRROLO[2,1-A]ISOINDOLE-1-CARBOXYLIC ACID](/img/structure/B8113420.png)




